2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene
Overview
Description
2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene, also known as BDFPN, is a chemical compound that has been widely used in scientific research. It is a nitrobenzene derivative that has been shown to have various biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is not fully understood. However, it is believed to act as a competitive inhibitor of the enzymes it targets. 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene has been shown to bind to the active site of these enzymes, preventing them from carrying out their normal functions.
Biochemical And Physiological Effects
2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase cAMP levels in cells, which can lead to increased protein kinase A (PKA) activity. 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene has also been shown to decrease inflammation and oxidative stress in cells. Additionally, 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene in lab experiments is its potency. 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene has been shown to be a highly effective inhibitor of several enzymes and kinases. Another advantage is its selectivity. 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene has been shown to be selective for certain enzymes and kinases, which can be useful for studying their specific functions. One limitation of using 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is its potential toxicity. 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene has been shown to be toxic to some cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene. One area of interest is its potential as a therapeutic agent for various diseases. 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene has been shown to have neuroprotective effects, which could make it a useful treatment for stroke and traumatic brain injury. Additionally, 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene has been shown to have anti-inflammatory and anti-oxidant effects, which could make it a useful treatment for other diseases, such as arthritis and diabetes.
Another area of interest is the development of new inhibitors based on the structure of 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene. Researchers could use the structure of 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene as a starting point for developing new inhibitors with improved potency and selectivity.
Conclusion:
In conclusion, 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is a chemical compound that has been widely used in scientific research. It has been shown to have various biochemical and physiological effects and has been used as a tool for studying the function of various proteins and enzymes. 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene has several advantages and limitations for lab experiments, and there are several future directions for research involving 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene.
Scientific Research Applications
2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene has been widely used in scientific research as a tool for studying the function of various proteins and enzymes. It has been shown to be a potent inhibitor of several enzymes, including phosphodiesterase 4 (PDE4), phosphodiesterase 5 (PDE5), and phosphodiesterase 10 (PDE10). 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene has also been shown to have activity against several kinases, including JNK3, ERK2, and p38.
properties
IUPAC Name |
1-(3-bromo-4-nitrophenyl)-3,3-difluoropyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2N2O2/c11-8-5-7(1-2-9(8)15(16)17)14-4-3-10(12,13)6-14/h1-2,5H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDMRQFFRUTUTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=CC(=C(C=C2)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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